叔丁基(2-(4-氨基苯基)-2-甲基丙基)氨基甲酸酯

描述

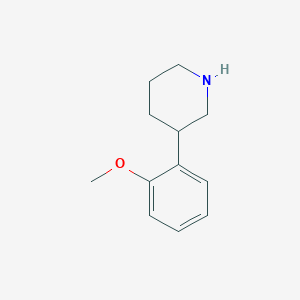

“Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is an organic compound that can serve as an intermediate in organic synthesis . It contains an amino group and an ester group, which gives the molecule a polar structure .

Molecular Structure Analysis

The molecular formula of “Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is C11H16N2O2 . The structure contains an amino group and an ester group, which contributes to its polarity .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in polar solvents such as N,N-dimethylformamide and alcohols, and slightly soluble in nonpolar solvents such as alkanes . It has a high gastrointestinal absorption and is BBB permeant .科学研究应用

合成酚类抗氧化剂的环境存在和毒性

合成酚类抗氧化剂(SPA),叔丁基氨基甲酸酯在结构上与之相关,被广泛用于各个行业以防止氧化损伤。刘和马伯里(2020 年)的研究概述了与 SPA 相关环境检测、人类接触和毒性问题。这些化合物,包括二丁基羟基甲苯(BHT),已在空气颗粒物、海床沉积物和河水中等环境基质中发现。人类接触途径包括食物摄入和个人护理产品的使用。该研究呼吁对毒性和环境持久性降低的新型 SPA 进行未来研究 Liu & Mabury, 2020.

醚混合物的热物理性质

Marsh 等人(1999 年)讨论了含有醚(如甲基叔丁基醚(MTBE))与非极性溶剂的混合物的热物理性质,重点关注它们作为汽油添加剂以提高辛烷值和减少废气污染的使用。这项研究与了解混合物中叔丁基氨基甲酸酯的物理和化学行为有关,这可能对工业应用和环境污染缓解策略产生影响 Marsh et al., 1999.

用于净化燃料添加剂的聚合物膜

聚合物膜用于净化 MTBE(一种在结构上与叔丁基氨基甲酸酯相关的化合物)的潜力突出了化学分离和净化技术的潜力。Pulyalina 等人(2020 年)回顾了用于从共沸混合物中分离 MTBE 的各种聚合物材料,提出了叔丁基氨基甲酸酯化合物在提高燃料性能和减少有害排放方面的应用 Pulyalina et al., 2020.

分解和环境修复

Hsieh 等人(2011 年)探索了在冷等离子体反应器中添加氢分解 MTBE,为环境污染物的潜在修复技术提供了见解。这项研究强调了在污染环境中分解复杂有机化合物(包括叔丁基氨基甲酸酯)的创新方法的重要性 Hsieh et al., 2011.

生物降解和环境归宿

与叔丁基氨基甲酸酯相关的醚类化合物(如 ETBE)的生物降解和环境归宿对于了解这些物质在土壤和地下水中的行为至关重要。Thornton 等人(2020 年)总结了 ETBE 好氧和厌氧降解途径的知识,强调了微生物过程在减轻环境污染中的重要性 Thornton et al., 2020.

安全和危害

作用机制

Target of Action

It is known that carbamates often target enzymes or receptors in the body, altering their function .

Mode of Action

Carbamates typically work by binding to their target enzymes or receptors, causing a change in their function .

Biochemical Pathways

Carbamates, in general, can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can impact its bioavailability .

Result of Action

It is known that carbamates can have a variety of effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. For instance, the compound should be stored under an inert atmosphere and at a temperature of 2-8°C to maintain its stability .

属性

IUPAC Name |

tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)11-6-8-12(16)9-7-11/h6-9H,10,16H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEAYMRALDLXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629311 | |

| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180081-10-1 | |

| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)